5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
5-[(4-Chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Its structure includes a 4-chlorobenzylsulfanyl group at position 5, a cyclohexylmethyl substituent at position 3, and methoxy groups at positions 8 and 9 (CAS: 1024018-78-7) .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-8-10-18(27)11-9-17)30-21(25(31)29-24(19)30)12-16-6-4-3-5-7-16/h8-11,13-14,16,21H,3-7,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAQXKPXWBRHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=C(C=C4)Cl)CC5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one represents a novel entry in the field of medicinal chemistry, particularly within the class of quinazolinone derivatives. This article reviews its biological activities, focusing on its potential therapeutic applications and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazoquinazolinone core
- A chlorobenzyl sulfanyl group
- A cyclohexylmethyl substituent
- Two methoxy groups at positions 8 and 9
This unique combination of functional groups is hypothesized to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a review on quinazolinone-based hybrids indicated that various derivatives exhibit significant antiproliferative effects against cancer cell lines, including breast cancer (MDA-MB-231) and others . The compound has not been extensively studied in isolation; however, its structural analogs have shown promising results:
- Mechanism : Many quinazolinones inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that similar compounds induced cell cycle arrest and apoptosis in various cancer cell lines, suggesting a potential pathway for this compound as well.
Antimicrobial Activity
Quinazolinone derivatives have also been explored for their antimicrobial properties. The presence of the sulfanyl group is often associated with enhanced activity against bacterial strains:
- Research Findings : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications in the side chains can significantly influence antimicrobial potency .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition:
- Urease Inhibition : Quinazolinones are known to inhibit urease, an enzyme implicated in various gastrointestinal disorders. This inhibition can lead to reduced ammonia production and may alleviate symptoms associated with infections caused by urease-producing bacteria .
- COX Inhibition : Some analogs have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which are critical targets in anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones often depends on their substituents:
| Substituent Type | Impact on Activity |
|---|---|
| Bulky groups | Enhance binding affinity to targets |
| Halogen atoms | Increase lipophilicity and cellular uptake |
| Methoxy groups | Influence solubility and bioavailability |
The SAR analysis indicates that modifications at specific positions can enhance biological activity significantly. For example, bulky groups linked to the acetamide moiety are essential for maintaining high levels of activity against cancer cell lines .
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : Ortho-substituted analogs (e.g., 2-chloro ) may exhibit steric hindrance, reducing membrane permeability compared to para-substituted derivatives.
- Halogen Type : Fluorine (lower electronegativity than chlorine) in may enhance metabolic stability but reduce electrophilic reactivity.
Antimicrobial Activity
- 2-Chloro Analog : Demonstrated inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), attributed to sulfanyl group interactions with microbial enzymes.
- 3-Chloro Analog : Limited direct data, but structural similarity suggests comparable or reduced activity due to meta-substitution disrupting target binding.
- Dichloro Analogs : The 2,4-dichloro derivative showed enhanced broad-spectrum activity (MIC: 4–32 µg/mL), likely due to increased halogen-mediated hydrophobic interactions.
Kinase Inhibition and Anticancer Potential
- 2,6-Dichloro Analog : Exhibited potent inhibition of FLT3 kinase (IC₅₀: 0.12 µM), critical in acute myeloid leukemia. The dichloro motif enhances binding to kinase ATP pockets.
- Target Compound : Computational docking (PDB: 4EK3) predicts moderate FLT3 affinity (ΔG: -9.2 kcal/mol) but lower than dichloro derivatives .
- Cytotoxicity : The 2-chloro analog showed IC₅₀ values of 12 µM against A549 lung cancer cells, while the 3,4-dichloro compound displayed higher potency (IC₅₀: 6 µM).
Pharmacokinetic Properties
- Solubility : Methoxy groups in all analogs improve aqueous solubility, but dichloro substitutions (e.g., ) lower it (<10 µM in PBS).
- Metabolic Stability : Cyclohexylmethyl groups (target compound) enhance metabolic resistance compared to isopropyl derivatives , as predicted by hepatic microsomal assays.
Q & A
Q. What are the key synthetic pathways for synthesizing 5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one?
The synthesis involves multi-step reactions, typically starting with the formation of the imidazoquinazoline core. Critical steps include:
- Cyclization : Condensation of substituted quinazolinone precursors with sulfur-containing reagents (e.g., thiols) under reflux conditions in polar aprotic solvents like DMF or DMSO .
- Functionalization : Introduction of the 4-chlorobenzyl and cyclohexylmethyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity isolation (>95%) .
Validation : Confirm structure via , , and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- Spectroscopy : (for proton environments, e.g., methoxy groups at δ 3.8–4.0 ppm) and (for carbon backbone, including quinazolinone carbonyl at ~170 ppm) .
- Mass Spectrometry : HRMS to confirm molecular formula (e.g., [M+H] peak matching theoretical mass).
- X-ray Crystallography (if available): Resolves stereochemistry and confirms substituent orientation .
Q. What methodologies are used to assess its biological activity?
- In vitro assays : Dose-response studies (e.g., IC) against target enzymes (kinases, proteases) or cell lines (cancer, microbial).
- Computational docking : Preliminary screening using software like AutoDock to predict binding affinities to biological targets (e.g., ATP-binding pockets) .
- Mechanistic studies : Western blotting or qPCR to evaluate downstream signaling pathways .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 3 factorial design identified optimal reflux temperature (80–100°C) and catalyst (Pd/C, 5–10 mol%) for coupling reactions .
- Computational reaction path analysis : Quantum mechanical calculations (DFT) to identify rate-limiting steps and transition states, reducing trial-and-error experimentation .
- Continuous flow chemistry : Improves reproducibility and scalability for intermediates .
Q. How to resolve contradictions in biological activity data across studies?
- Statistical meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., cell line heterogeneity) .
- Dose-response re-evaluation : Ensure consistent assay conditions (e.g., serum concentration, incubation time).
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
Q. What strategies are effective for SAR studies on this compound?
- Systematic substitution : Modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl) and compare activity.
- 3D-QSAR modeling : Align compounds in a pharmacophore model to correlate structural features (e.g., hydrophobicity, H-bond donors) with bioactivity .
- Fragment-based screening : Identify critical moieties (e.g., sulfanyl group) using truncated analogs .
Q. Example SAR Table for Analogous Compounds
| Compound Modification | Biological Activity (IC, nM) | Key Structural Feature |
|---|---|---|
| 8,9-Dimethoxy → 8-OCH, 9-NH | 120 (Anticancer) | Increased polarity |
| Cyclohexylmethyl → Benzyl | 450 (Antimicrobial) | Reduced steric bulk |
| 4-Chlorobenzyl → 4-Methoxybenzyl | >1000 (Inactive) | Loss of hydrophobic interaction |
| Data adapted from studies on imidazoquinazoline analogs . |
Q. How to evaluate the compound's stability under physiological conditions?
- Accelerated stability studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC over 72 hours .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated breakdown .
- Light/temperature stress tests : Expose to UV (254 nm) or 40°C for 48 hours to identify photodegradants .
Q. What computational tools predict its target proteins?
- Molecular docking : AutoDock Vina or Glide for binding mode prediction (e.g., kinase inhibitors targeting ATP-binding sites) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories .
- Machine learning : Train models on ChEMBL bioactivity data to prioritize targets .
Q. How to address cross-reactivity in biochemical assays?
- Selectivity panels : Screen against related enzymes (e.g., kinase family members) to identify off-target effects .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to distinguish specific vs. nonspecific interactions .
- Knockout cell lines : Use CRISPR-Cas9 to eliminate suspected off-target proteins and reassess activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
